molecular formula C12H11N3 B13852063 3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile

3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B13852063
M. Wt: 197.24 g/mol
InChI Key: DJJOCHSIKWEPQC-UHFFFAOYSA-N
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Description

3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a benzonitrile group attached to the pyrazole ring, which is further substituted with an ethyl group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. One common method includes the reaction of 5-ethyl-1H-pyrazole-3-carbaldehyde with benzonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(5-methyl-1H-pyrazol-3-yl)benzonitrile: Similar structure but with a methyl group instead of an ethyl group.

    3-(5-phenyl-1H-pyrazol-3-yl)benzonitrile: Contains a phenyl group at the 5-position.

    3-(5-chloro-1H-pyrazol-3-yl)benzonitrile: Substituted with a chlorine atom at the 5-position.

Uniqueness

3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability in biological systems .

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile

InChI

InChI=1S/C12H11N3/c1-2-11-7-12(15-14-11)10-5-3-4-9(6-10)8-13/h3-7H,2H2,1H3,(H,14,15)

InChI Key

DJJOCHSIKWEPQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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